molecular formula C18H30BO B14298261 Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl CAS No. 112506-15-7

Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl

Cat. No.: B14298261
CAS No.: 112506-15-7
M. Wt: 273.2 g/mol
InChI Key: IVDPSNBMYMDOET-UHFFFAOYSA-N
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Description

Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl is a compound characterized by the presence of a boron atom bonded to a hydroxy group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl typically involves the reaction of 2,4,6-tri-tert-butylphenol with a boron-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenol with boron trihalides (such as boron trichloride) in the presence of a base. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boron reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Reduced boron species.

    Substitution: Substituted boron compounds with various functional groups.

Scientific Research Applications

Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl has several applications in scientific research:

Comparison with Similar Compounds

Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl can be compared with other similar compounds such as:

This compound is unique due to the combination of its sterically hindered phenolic group and boron center, which imparts distinct reactivity and stability characteristics.

Properties

CAS No.

112506-15-7

Molecular Formula

C18H30BO

Molecular Weight

273.2 g/mol

InChI

InChI=1S/C18H30BO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11,20H,1-9H3

InChI Key

IVDPSNBMYMDOET-UHFFFAOYSA-N

Canonical SMILES

[B](C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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